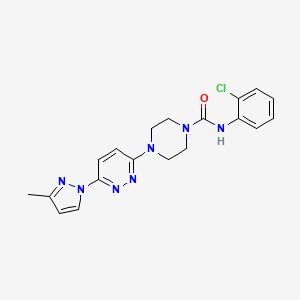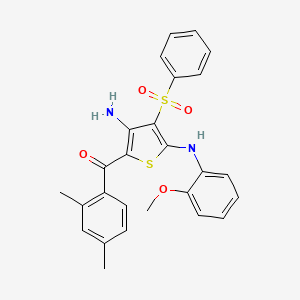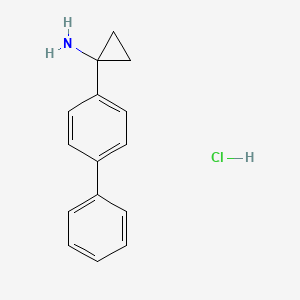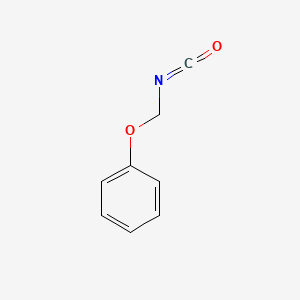
(Isocyanatomethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Use in Optical Polymer Composite Materials, Construction, and Automotive Industries
- (Isocyanatomethoxy)benzene, in the form of 1,3-Bis(isocyanatomethyl)benzene, demonstrates high-quality performance with excellent yellowing resistance and weather resistance. It finds applications in optical polymer composite materials, construction, and the automotive industry. The synthesis process and optimization for this compound are critical for its wide application and economic viability. Researchers explored a non-phosgene green synthesis process for its preparation, focusing on safety, convenience, and environmental friendliness (Dong Jianxun, Xiaoguang Zheng, Xiaohui Li, Xiaopeng Zhang, Xiaoyan Feng, 2018).
Modification of Hydroxyl-Containing Polymers
- This compound, as an isocyanate functional benzoxazine, is used for coupling with hydroxyl-group-containing molecules, such as glycerol. This interaction helps form urethane bonds, improving the thermal properties of hydroxyl-containing polymers. The modification process significantly increases the thermal stability and char yield of polybenzoxazine cross-linked poly(vinyl alcohol) (PVA) (K. Chiou, Erin Hollanger, T. Agag, H. Ishida, 2013).
Biomonitoring in Industries
- Isocyanates, including derivatives of (isocyanatomethoxy)benzene, are extensively used in industries like motor vehicle repair. Their exposure, as well as the exposure to solvents, is monitored through biological samples like urine to understand the health implications in industrial settings. The study highlights the need for effective biomonitoring to assess exposure levels in these environments (Jimmy Hu, Phillip Cantrell, Aklesh Nand, 2017).
Food Contact Materials Safety Evaluation
- The safety evaluation of 1,3-bis(isocyanatomethyl)benzene, a substance closely related to (isocyanatomethoxy)benzene, for use in food contact materials has been conducted. This assessment ensures that the substance, when used in food packaging, does not pose any health risks. This involves studying the hydrolysis products and their migration levels in food, which is crucial for food safety regulations (Flavourings, 2012).
Use in Gasoline Blending Components Production
- Research has been conducted on the production of environmentally friendly gasoline blending components using isomerization of benzene-containing n-hexane fractions. This process involves the use of catalysts and aims at producing blending components with lower benzene content, highlighting the role of isocyanate compounds in developing more sustainable and less toxic fuel options (J. Hancsók, S. Magyar, Z. Szoboszlai, D. Kalló, 2005).
Safety and Hazards
将来の方向性
The future research directions for “(Isocyanatomethoxy)benzene” could include a detailed study of its synthesis, properties, and potential applications. Given the known hazards of benzene and isocyanates, research could also focus on safer alternatives or methods to mitigate the risks associated with its use .
特性
IUPAC Name |
isocyanatomethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-6-9-7-11-8-4-2-1-3-5-8/h1-5H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRWVZHIPVHZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCN=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Isocyanatomethoxy)benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2439318.png)
![3-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]methoxy]pyridine](/img/structure/B2439321.png)
![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2439322.png)
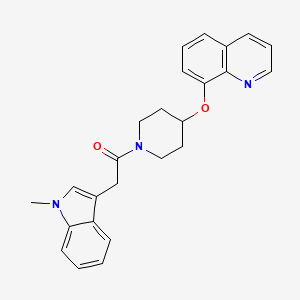
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2439327.png)
![N-[4-[4-(Methoxymethyl)-4-methylpiperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2439330.png)


![2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2439333.png)
